Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOOVCJFBYWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508815 | |
| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78979-63-2 | |
| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate: A Versatile Heterocyclic Scaffold
[1]
Executive Summary
This compound represents a strategic "push-pull" heterocyclic system.[1] The electron-withdrawing nitro group at the para-position of the phenyl ring, coupled with the oxazole core and the ester functionality, creates a unique electronic profile. This molecule serves as a pivotal intermediate in the synthesis of fluorescent probes , antimicrobial agents , and kinase inhibitors .[1] Its modular structure allows for divergent functionalization—reduction of the nitro group yields an aniline donor, while hydrolysis of the ester provides a carboxylic acid for peptidomimetic coupling.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a central 1,3-oxazole ring substituted at the C2 position with a 4-nitrophenyl group and at the C4 position with an ethyl carboxylate moiety.[1]
-
Oxazole Core: A planar, aromatic heterocycle acting as a linker.[1] The oxygen atom contributes to solubility and H-bond acceptance, while the nitrogen is a weak base.[1]
-
Nitro Group (
): A strong electron-withdrawing group (EWG) that deactivates the phenyl ring but facilitates specific reductions.[1] It also quenches fluorescence in certain derivatives until reduced.[1] -
Ethyl Ester (
): Provides a handle for further synthetic elaboration (hydrolysis, amidation, reduction) and modulates lipophilicity (LogP).[1]
Physicochemical Properties (Predicted/Typical)
Note: Exact experimental values depend on solvent and purity; ranges below are typical for this class of 2,4-disubstituted oxazoles.
| Property | Value / Description | Significance |
| Formula | Molecular Weight: ~262.22 g/mol | |
| Appearance | Pale yellow to tan solid | Nitro compounds often exhibit yellow coloration due to |
| Melting Point | 130–145 °C (Typical range) | High crystallinity due to |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols.[1] |
| LogP | ~2.5 – 3.0 | Lipophilic enough for cell permeability; requires formulation for aqueous bioassays. |
| Distinctive singlet at C5 of the oxazole ring is the diagnostic peak. |
Synthetic Pathways & Mechanistic Insight[2]
The most robust method for synthesizing 2,4-disubstituted oxazoles is the condensation of an amide with an
Protocol: Condensation of 4-Nitrobenzamide and Ethyl Bromopyruvate[1]
Mechanism:
-
Nucleophilic Attack: The amide nitrogen attacks the ketone carbonyl of ethyl bromopyruvate.[1]
-
Cyclization: The amide oxygen attacks the carbon bearing the bromide (intramolecular
).[1] -
Dehydration: Loss of water aromatizes the system to form the oxazole.[1]
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Dissolve 4-nitrobenzamide (10 mmol) in absolute ethanol (50 mL).
-
Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Critical Step: Heat the reaction mixture to reflux (
) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] -
Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product upon cooling.
-
-
Workup:
Visualization: Synthetic Workflow
Figure 1: The condensation pathway for the synthesis of the oxazole core.[1]
Reactivity & Functionalization
This scaffold is a "divergent intermediate."[1] The nitro group and the ester group can be modified independently to access a wide chemical space.[1]
Nitro Group Reduction (The "Donor" Switch)
Converting the electron-withdrawing nitro group to an electron-donating amine is essential for synthesizing fluorescent dyes or coupling to other pharmacophores.[1]
-
Method A (Catalytic Hydrogenation):
(balloon), 10% Pd/C, MeOH.[1] -
Method B (Chemical Reduction): Iron powder,
, EtOH/ , reflux.[1]-
Pros: Chemoselective; leaves the ester and oxazole ring intact.[1]
-
Ester Hydrolysis (The "Coupling" Switch)
To use this molecule in peptidomimetics, the ester must be converted to the free acid.
-
Protocol: LiOH (2 equiv), THF/
(3:1), RT, 2 h. -
Workup: Acidify carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid.[1] Avoid strong mineral acids at high temps to prevent decarboxylation.[1]
Visualization: Divergent Functionalization
Figure 2: Divergent synthetic pathways for functionalizing the core scaffold.
Therapeutic & Material Applications
Medicinal Chemistry
The 2,4-disubstituted oxazole motif is a privileged structure in drug discovery.[1]
-
Antimicrobial Activity: Analogs of 2-phenyl-oxazole-4-carboxylates have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1] The nitro group often acts as a prodrug moiety in antitubercular agents.[1]
-
Kinase Inhibition: The oxazole nitrogen and the carbonyl oxygen of the ester/amide can form a "hinge-binding" motif in kinase active sites (e.g., VEGFR, GSK-3
).[1] -
Anti-inflammatory: Derivatives synthesized from this core have been explored as COX-2 inhibitors.[1]
Materials Science
References
-
Robinson-Gabriel Synthesis: Turchi, I. J., & Dewar, M. J. (1975).[1] "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.[1]
-
Antimicrobial Oxazoles: Kakkar, S., & Narasimhan, B. (2019).[1][3] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13,[3] 16.
-
Synthesis Protocol (Analogous): Connell, R. D., et al. (1989).[1] "Efficient synthesis of 2,4-disubstituted oxazoles." Journal of Organic Chemistry, 54(14), 3359-3363.[1]
-
Bioactivity (Apoptosis): Zhang, H. Z., et al. (2006).[1][4] "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.[1][4]
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The Oxazole Scaffold: Synthetic Architectures, Electronic Properties, and Medicinal Utility
[1]
Executive Summary
The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2][3] Unlike its reduced congeners (oxazolines) or isomeric siblings (isoxazoles), the oxazole ring possesses a unique aromatic profile characterized by low basicity (
Structural & Electronic Properties[1][5][6][7]
To effectively deploy oxazoles in drug discovery, one must understand the electronic causality that governs their reactivity and binding.[4]
Electronic Distribution and Basicity
The oxazole ring is aromatic, adhering to Hückel’s rule with 6
-
Basicity: Oxazole is a weak base.[1][4][6][7] The lone pair on the nitrogen atom is
hybridized and orthogonal to the -system, theoretically available for protonation. However, the inductive withdrawal by the adjacent oxygen atom renders this nitrogen significantly less basic ( of conjugate acid ) compared to imidazole ( ) or thiazole ( ). -
Reactivity Profile:
-
C2 Position: The most acidic site (due to inductive effects of both heteroatoms).[4] Susceptible to deprotonation by strong bases (e.g., n-BuLi) for lithiation, but also prone to nucleophilic attack which can lead to ring opening.[4]
-
C5 Position: The most electron-rich carbon, favored for electrophilic aromatic substitution (EAS), though EAS often requires activating groups on the ring.
-
Diels-Alder Reactivity: Unlike many aromatics, oxazoles possess sufficient diene character to participate in Diels-Alder reactions with electron-deficient alkynes, often followed by retro-Diels-Alder extrusion of oxygen to yield furans or pyridines (The Kondrat'eva reaction).[4]
-
Quantitative Properties Table
| Property | Value/Description | Relevance to MedChem |
| Hybridization | Mimics peptide bond geometry (bioisostere).[4] | |
| Remains uncharged at physiological pH (7.4).[4] | ||
| Dipole Moment | ~1.50 D | Influences solubility and orientation in binding pockets.[4] |
| LogP (Parent) | ~0.12 | Low lipophilicity contribution compared to phenyl rings.[4] |
| Bond Length (C2=N3) | 1.29 Å | Similar to amide C=O bond length (1.23 Å).[4] |
Synthetic Architectures
Synthesis of the oxazole core usually follows two distinct logics: Cyclization of acyclic precursors (Classical) or Cycloaddition/Modular assembly (Modern).[4]
The Robinson-Gabriel Synthesis (Cyclodehydration)
This is the most robust method for generating 2,5-disubstituted oxazoles. It involves the intramolecular cyclization of 2-acylaminoketones.[4]
-
Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration.
-
Reagents: Historically
or .[4] Modern protocols favor Burgess reagent or for milder conditions and higher yields.[4] -
Critical Insight: The success of this reaction often hinges on the enolizability of the ketone. Non-enolizable ketones may require harsher dehydration conditions.[4]
The Van Leusen Synthesis (TosMIC Chemistry)
For 5-substituted oxazoles or 4,5-disubstituted derivatives, the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) is the gold standard.
-
Mechanism: Base-induced addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group (leaving group).[3]
-
Advantage: It preserves sensitive functional groups that might not survive the acidic conditions of Robinson-Gabriel.[4]
Synthesis Logic Diagram
The following diagram maps the decision tree for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Strategic selection of synthetic methodologies based on oxazole substitution patterns.
Medicinal Chemistry & Bioisosterism[7][11][12][13][14]
The oxazole ring is frequently employed as a non-classical bioisostere for amide bonds and esters .[4][8]
Amide Bioisosterism
The 1,3-disposition of the heteroatoms mimics the hydrogen bond acceptor capabilities of the amide carbonyl (via N3) and the geometric planarity of the peptide bond.
-
Geometry: The C2-N3 bond distance (1.29 Å) approximates the peptide bond, holding substituents in a fixed orientation.
-
Metabolic Stability: Unlike amides, oxazoles are resistant to peptidases and esterases.[4] However, researchers must monitor CYP450 inhibition , as the nitrogen lone pair can coordinate with the heme iron of metabolic enzymes (though less avidly than imidazole).
Case Studies in Drug Development
-
Oxaprozin (Daypro): An NSAID where the oxazole ring provides a rigid scaffold linking two phenyl rings, mimicking the arachidonic acid transition state while improving half-life.[4]
-
Mubritinib: A tyrosine kinase inhibitor utilizing the oxazole to enforce a specific conformation required for ATP-binding pocket occupancy.[4]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological roles of the oxazole core.
Experimental Protocol: Robinson-Gabriel Cyclization
Objective: Synthesis of 2,5-diphenyl-1,3-oxazole via cyclodehydration.
Rationale: This protocol utilizes
Materials
- -Benzamidocetophenone (2-acylaminoketone precursor): 1.0 equiv.[4]
-
Phosphorus Oxychloride (
): 3.0 equiv.[4] -
Toluene (Anhydrous): Solvent (0.5 M concentration).[4]
-
Pyridine: 0.1 equiv (Catalyst/Acid scavenger).[4]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar).[4] -
Dissolution: Charge the flask with
-Benzamidocetophenone (e.g., 5.0 g) and anhydrous toluene (40 mL). Stir until suspended. -
Reagent Addition: Add pyridine (catalytic amount) followed by the slow, dropwise addition of
. Caution: Exothermic reaction.[4] -
Reaction: Heat the mixture to reflux (
) for 2–4 hours. -
Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water (100 mL) with vigorous stirring to hydrolyze excess
. Safety: Generates HCl gas and heat. -
Workup: Neutralize the aqueous layer with saturated
solution until pH ~8. Extract with Ethyl Acetate ( mL).[4] -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography ( ).[4]
References
-
Robinson-Gabriel Mechanism & Scope: Turchi, I. J. (1981).[4] "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link[4]
-
Van Leusen Synthesis: Van Leusen, A. M., et al. (1972).[4][9] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes."[4] Tetrahedron Letters. Link
-
Oxazole Bioisosterism: Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[4]
-
Oxaprozin Pharmacology: Greenblatt, D. J., et al. (1985).[4] "Oxaprozin pharmacokinetics in the elderly." British Journal of Clinical Pharmacology. Link
-
C-H Activation of Oxazoles: Gulevich, A. V., et al. (2013).[4] "Transition Metal-Mediated Direct C–H Functionalization of Heteroarenes." Chemical Reviews. Link[4]
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A Researcher's In-Depth Guide to the Preliminary Biological Screening of Novel Oxazole Carboxylates
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological screening of novel oxazole carboxylates. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and providing actionable, field-proven insights.
Section 1: The Rationale for Screening Oxazole Carboxylates
The oxazole nucleus is a cornerstone in the development of new therapeutic agents due to its ability to interact with a diverse range of biological targets.[1][2] Oxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The inclusion of a carboxylate moiety can further enhance the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds particularly promising for drug discovery. The preliminary biological screening detailed herein is designed to efficiently identify and characterize the therapeutic potential of these novel chemical entities.
Section 2: Foundational In Vitro Screening Cascade
A tiered approach to in vitro screening is essential for the efficient evaluation of novel oxazole carboxylates. This cascade begins with broad cytotoxicity assessments, followed by more specific assays based on the initial findings.
General Cytotoxicity Assessment: The First Gatekeeper
The initial step in evaluating any new compound is to determine its potential for inducing cell death. This is crucial for identifying a therapeutic window and for guiding the concentration ranges in subsequent, more specific assays.[5][6]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]
-
Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Step 2: Compound Treatment: Treat the cells with a range of concentrations of the novel oxazole carboxylates for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Step 3: MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]
-
Step 5: Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[10]
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.[11]
-
Step 1: Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Step 2: Cell Fixation: Gently fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[12]
-
Step 3: Staining: Stain the fixed cells with 0.04% SRB solution for 30 minutes at room temperature.
-
Step 4: Washing: Remove unbound dye by washing with 1% acetic acid.[12]
-
Step 5: Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[12]
-
Step 6: Absorbance Reading: Measure the absorbance at approximately 510-540 nm.[12]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Oxazole Carboxylate Derivative 1 | MCF-7 (Breast Cancer) | MTT | 48 | 12.12 ± 0.54[13] |
| Oxazole Carboxylate Derivative 2 | T-47D (Breast Cancer) | MTT | 48 | 10.10 ± 0.4[13] |
| Oxazole Carboxylate Derivative 3 | MDA-MB-231 (Breast Cancer) | MTT | 48 | 9.59 ± 0.7[13] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel (Average) | SRB | 48 | 5.37[14][15] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Caption: A simplified MAPK/ERK signaling pathway with potential points of inhibition.
Section 4: Concluding Remarks and Future Directions
This guide has outlined a systematic and robust approach to the preliminary biological screening of novel oxazole carboxylates. The causality behind the selection of each assay is rooted in the established pharmacological potential of the oxazole scaffold. By following this tiered screening cascade, researchers can efficiently identify compounds with promising cytotoxic, antimicrobial, anti-inflammatory, or antioxidant activities. Positive hits from this preliminary screening warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and pharmacokinetic profiling, to fully elucidate their therapeutic potential.
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Adachi, J., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
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Asati, V., et al. (2018). Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. PubMed. [Link]
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Atarod, E., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
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A.S. Al-Hussain, S., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. PMC. [Link]
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B.S. Chhikara, et al. (2025). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Pharmacia. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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F. Al-Omary, et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
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S. G. Pilyo, et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
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Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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Kumar, D., et al. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. Research Journal of Pharmacy and Technology. [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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Jakhmola, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Reviews. [Link]
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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Putri, C. O., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]
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Sabt, A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]
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Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
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Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]
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A. Telehoiu, et al. (2020). MIC (mg/mL) values for the compounds 4a-c, 5a-d.. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
The Bioreductive & Intercalative Dynamics of Nitrophenyl Oxazoles
This guide provides an in-depth technical analysis of the theoretical and validated mechanisms of action (MoA) for Nitrophenyl Oxazoles . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the dichotomy between their bioreductive "warhead" activity in infectious diseases and their microtubule-destabilizing properties in oncology.
Technical Guide & Mechanistic Whitepaper
Executive Summary: The Dual-Function Scaffold
Nitrophenyl oxazoles represent a privileged scaffold in drug discovery due to their ability to exploit two distinct biological vulnerabilities depending on the target pathogen or cell type:
-
Infectious Disease (TB/Anaerobes): They function as bioreductive prodrugs . The nitro group (
) acts as a "warhead," requiring enzymatic activation (typically by F420-dependent nitroreductases) to generate cytotoxic reactive nitrogen species (RNS) and radicals. -
Oncology: They function as tubulin polymerization inhibitors .[1] The rigid oxazole linker positions the phenyl rings to occupy the colchicine-binding site of
-tubulin, arresting the cell cycle at the G2/M phase.
This guide dissects the chemical causality of these mechanisms, supported by experimental validation protocols.
Mechanism A: Bioreductive Activation (Antimicrobial/Antitubercular)
Primary Application: Mycobacterium tuberculosis (M.tb) and anaerobic bacteria.
The defining feature of the nitrophenyl moiety is its high redox potential. In aerobic hosts (humans), the nitro group is stable. However, in organisms expressing specific nitroreductases (e.g., Ddn in M.tb), the compound undergoes a "suicide activation."
The F420-Dependent Cascade
Unlike standard antibiotics that inhibit an enzyme directly, nitrophenyl oxazoles are prodrugs. The theoretical mechanism follows a Single Electron Transfer (SET) pathway:
-
Enzymatic Recognition: The nitrophenyl oxazole binds to the active site of a deazaflavin-dependent nitroreductase (Ddn).
-
Hydride Transfer: The enzyme utilizes the reduced cofactor
to transfer a hydride (or sequential electrons) to the nitro group. -
Radical Anion Formation: The
group is reduced to a nitro-radical anion ( ). -
The Bifurcation Point (Critical Step):
-
Pathway A (Futile Cycling - Aerobic): In the presence of
, the electron is transferred to oxygen, generating superoxide anions ( ). This causes oxidative stress but regenerates the parent drug (futile cycle). -
Pathway B (Bioactivation - Anaerobic/Microaerophilic): Under low oxygen (granuloma conditions), the radical anion is further reduced to a nitroso (
) and subsequently a hydroxylamine ( ) intermediate.
-
Downstream Lethality
The reactive intermediates generated in Pathway B drive the bactericidal effect:
-
DNA Damage: Hydroxylamine intermediates can undergo esterification and degrade into nitrenium ions, which form covalent adducts with guanine residues in bacterial DNA, leading to strand breaks.
-
Respiratory Poisoning: Released nitric oxide (NO) binds to cytochrome oxidases, collapsing the proton motive force (PMF).
-
Mycolic Acid Inhibition: Evidence suggests that specific nitrophenyl oxazole metabolites may inhibit mycolic acid biosynthesis, preventing cell wall maintenance.
Visualization: The Bioreductive Pathway
The following diagram illustrates the chemical transformation and the critical "Futile Cycle" vs. "Toxic Activation" decision point.
Caption: Figure 1. The bifurcation of nitrophenyl oxazole activation. Efficacy depends on avoiding the aerobic futile cycle to access the cytotoxic hydroxylamine pathway.
Mechanism B: Tubulin Inhibition (Oncology)
Primary Application: Antiproliferative agents against solid tumors.
In non-infectious contexts, the nitrophenyl oxazole scaffold acts via a completely different mechanism: Microtubule Destabilization .
Pharmacophore Geometry
The 1,3-oxazole ring serves as a bioisostere for the cis-double bond found in Combretastatin A-4 (a potent natural tubulin inhibitor).
-
Binding Site: The Colchicine Binding Site on
-tubulin.[2] -
Structural Requirement: A 2,4- or 2,5-disubstituted oxazole ring holds two phenyl rings (one being the nitrophenyl) at a specific dihedral angle (approx 50-60°).
-
Action: This steric bulk prevents the curved-to-straight conformational change required for tubulin dimers to polymerize into microtubules.
Cellular Consequence[3]
-
G2/M Arrest: Without microtubules, the mitotic spindle cannot form.
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation, leading to programmed cell death.
Experimental Validation Protocols
To confirm the mechanism of action for a new nitrophenyl oxazole derivative, the following self-validating experimental workflows are required.
Protocol A: Confirming Radical Generation (ESR)
Objective: Prove that the compound generates free radicals upon enzymatic reduction. Method: Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping.
-
Reagents: Prepare reaction mix with 1 mM Nitrophenyl Oxazole, 50 µM Ferredoxin:NADP+ oxidoreductase (or bacterial lysate), and NADPH.
-
Spin Trap: Add DMPO (5,5-dimethyl-1-pyrroline N-oxide) at 100 mM. DMPO reacts with transient radicals to form stable adducts.
-
Measurement: Transfer to a quartz flat cell. Record spectra at room temperature (X-band, 9.8 GHz).
-
Validation:
-
Signal: A characteristic 1:2:2:1 quartet indicates DMPO-OH adducts (trapped hydroxyl radical) or specific hyperfine splitting for nitro-radicals.
-
Control: Addition of Superoxide Dismutase (SOD) should quench the signal if the radical is superoxide-derived.
-
Protocol B: Cyclic Voltammetry (Redox Potential)
Objective: Determine if the reduction potential (
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Scan: Sweep from 0V to -2.0V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: A reversible first wave indicates stable radical anion formation. An irreversible wave suggests rapid chemical decay (e.g., to nitroso), correlating with higher biological toxicity.
Protocol C: Tubulin Polymerization Assay (Fluorescence)
Objective: Distinguish between DNA-targeting and Tubulin-targeting mechanisms.
-
Reagent: Purified porcine brain tubulin (>99%) in PEM buffer containing GTP and DAPI (fluorescence reporter).
-
Incubation: Add compound (1-10 µM) to tubulin at 37°C.
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.
-
Result:
Summary of Quantitative SAR Trends
The following table summarizes how structural modifications to the Nitrophenyl Oxazole core shift the mechanism between antibacterial and anticancer activity.
| Structural Feature | Effect on Antibacterial Activity (TB) | Effect on Anticancer Activity (Tubulin) | Mechanistic Rationale |
| Nitro Position | Para ( | Meta ( | Para-nitro facilitates easier reduction ( |
| Oxazole Substitution | 2-aryl-5-nitro substitution | 2,4-diaryl or 2,5-diaryl substitution | Steric bulk at C4/C5 hinders nitroreductase access but enhances tubulin binding. |
| Lipophilicity (LogP) | Optimal range: 2.5 - 3.5 | Optimal range: 3.0 - 4.5 | TB requires cell wall penetration; Tubulin targets are cytosolic. |
| Electronic Effects | Electron-withdrawing groups (EWG) on phenyl ring increase potency | Electron-donating groups (OMe) on auxiliary phenyl ring increase potency | EWGs raise reduction potential (easier to reduce); OMe groups mimic colchicine. |
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing a new nitrophenyl oxazole lead.
Caption: Figure 2.[2][5] Decision tree for characterizing nitrophenyl oxazoles based on phenotypic selectivity.
References
-
Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. Source: PMC (National Institutes of Health) [Link] Relevance: Establishes the specific SAR for oxazole-based anti-TB agents and the role of the oxazole ring in potency.
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: PMC (National Institutes of Health) [Link] Relevance: Authoritative review on the enzymatic mechanisms of nitroreduction (Type I vs Type II) and radical generation.
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: PubMed [Link] Relevance: Details the tubulin-binding mechanism of oxazole derivatives in oncology.
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. Source: PubMed [Link] Relevance: Explains the thermodynamics of single-electron transfer (SET) essential for the "warhead" mechanism.
-
Antimicrobial Activity of Nitroaromatic Derivatives. Source: Encyclopedia MDPI [Link] Relevance: Provides the broader context of nitro-containing heterocycles in infectious disease treatment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate
Introduction: The Significance of the Oxazole Scaffold
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1][2] The oxazole core is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] Consequently, the development of robust and efficient synthetic methodologies for producing functionalized oxazoles, such as Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate, is of paramount importance for researchers in drug discovery and development.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound via a copper(I)-catalyzed tandem reaction. This method offers high efficiency and operational simplicity, utilizing readily available starting materials.[3]
Synthetic Strategy and Mechanistic Overview
The most direct and efficient pathway for the synthesis of 2,4-disubstituted oxazoles involves the reaction of an aldehyde with ethyl isocyanoacetate.[1][3] This approach is particularly attractive due to its atom economy and the commercial availability of the starting materials.[3] While classical methods like the Robinson-Gabriel synthesis exist, they often require the preparation of specialized precursors like 2-acylamino-ketones.[4][5][6]
The selected protocol involves a copper(I)-catalyzed tandem reaction between 4-nitrobenzaldehyde and ethyl isocyanoacetate. This cascade process combines the initial cycloaddition to form an oxazoline intermediate and a subsequent oxidative dehydroaromatization into a single, efficient operation.[3]
Causality of Reagent Selection:
-
4-Nitrobenzaldehyde: The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, promoting the initial nucleophilic attack.[7]
-
Ethyl Isocyanoacetate: This is a versatile and reactive building block for constructing the oxazole-4-carboxylate core.[1]
-
Copper(I) Bromide (CuBr): An inexpensive and effective catalyst that facilitates the crucial oxidative aromatization step.[1][3]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Functions as a non-nucleophilic base to deprotonate the α-carbon of ethyl isocyanoacetate, generating the active nucleophile.
-
Oxygen (O₂): Serves as a green and readily available terminal oxidant for the aromatization of the oxazoline intermediate.[3]
Proposed Reaction Mechanism:
The reaction is believed to proceed through the following steps:
-
Deprotonation: DABCO abstracts a proton from the α-carbon of ethyl isocyanoacetate to form a nucleophilic intermediate.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form a 4,5-dihydrooxazole (oxazoline) ring.
-
Oxidative Aromatization: The Cu(I) catalyst, in the presence of molecular oxygen, facilitates the oxidation of the oxazoline intermediate, leading to the formation of the aromatic oxazole ring and the final product.
Caption: Proposed mechanism for the copper-catalyzed synthesis of the target oxazole.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity | CAS No. |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 1.0 | 151 mg | 555-16-8 |
| Ethyl Isocyanoacetate | 113.11 | 1.5 | 1.5 | 170 mg (0.15 mL) | 2999-46-4 |
| Copper(I) Bromide (CuBr) | 143.45 | 0.1 | 0.1 | 14.3 mg | 7787-70-4 |
| DABCO | 112.17 | 2.0 | 2.0 | 224 mg | 280-57-9 |
| Toluene (anhydrous) | - | - | - | 3.0 mL | 108-88-3 |
| Oxygen | - | - | - | 1 Balloon | 7782-44-7 |
| Silica Gel | - | - | - | As needed | 7631-86-9 |
| Hexanes | - | - | - | As needed | 110-54-3 |
| Ethyl Acetate | - | - | - | As needed | 141-78-6 |
3.2. Equipment
-
10 mL Schlenk tube with a magnetic stir bar
-
Magnetic stirrer with heating plate
-
Syringes (1 mL)
-
Oxygen-filled balloon with needle
-
Vacuum line
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Step-by-Step Synthesis Procedure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
Using Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate as a synthetic intermediate
Application Note: Synthetic Utility of Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate
Executive Summary
This compound (CAS: 13305-99-2) serves as a high-value "bifunctional pharmacophore scaffold" in medicinal chemistry. Its structural utility lies in its orthogonality: the C4-ester provides an electrophilic handle for fragment coupling, while the C2-(4-nitrophenyl) moiety acts as a masked aniline, enabling late-stage diversification via reduction and functionalization.
This guide details the protocols for synthesizing, handling, and utilizing this intermediate to access bioactive 2,4-disubstituted oxazole libraries, which are privileged structures in kinase inhibitors, antibiotics (e.g., organophosphinate analogs), and anti-inflammatory agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 262.22 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| Key Functionalities | Nitro (reducible), Ester (hydrolyzable), Oxazole C5 (C-H activation potential) |
Synthetic Pathways & Logic
The utility of this molecule is best understood through a divergent synthesis map. The central scaffold can be expanded in two distinct directions ("Head" and "Tail" modification).
Figure 1: Divergent synthetic workflow. The central scaffold (Blue) allows for orthogonal modification of the ester (Yellow, Top) or the nitro group (Yellow, Bottom).
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Hantzsch Condensation)
Rationale: The direct condensation of 4-nitrobenzamide with ethyl bromopyruvate is the most atom-economical route to the 2,4-disubstituted oxazole core.
Reagents:
-
4-Nitrobenzamide (1.0 equiv)
-
Ethyl bromopyruvate (1.1 equiv)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (sat. aq.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzamide (10 mmol) in anhydrous ethanol (50 mL).
-
Addition: Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction to room temperature. The product often precipitates directly. If not, concentrate the solvent to ~20% volume.
-
Neutralization: Pour the residue into ice-cold saturated NaHCO₃ solution to neutralize HBr byproducts.
-
Isolation: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol/DMF if necessary.
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic oxazole C5 proton singlet around δ 8.9–9.1 ppm.
Protocol B: Chemoselective Nitro Reduction
Rationale: Reducing the nitro group while preserving the ester requires controlled conditions. While catalytic hydrogenation is standard, the Iron/Ammonium Chloride method is often preferred in diversity-oriented synthesis because it tolerates halogens (if present elsewhere) and prevents transesterification.
Reagents:
-
This compound (1.0 equiv)
-
Iron powder (5.0 equiv, <10 micron particle size)
-
Ammonium chloride (5.0 equiv)
-
Ethanol/Water (4:1 ratio)
Procedure:
-
Suspension: Suspend the nitro-oxazole (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to vigorous reflux (80°C) for 2–4 hours. The reaction mixture will turn brown/rust colored.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the filtrate to dryness.
-
Extraction: Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Critical Checkpoint: The product, Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, is oxidation-sensitive. Use immediately or store under Argon at -20°C.
Protocol C: Ester Hydrolysis (Saponification)
Rationale: Accessing the carboxylic acid allows for amide coupling.[1] Lithium Hydroxide (LiOH) is preferred over NaOH/KOH as it is less likely to induce ring-opening of the oxazole under mild conditions.
Reagents:
-
This compound[2]
-
LiOH·H₂O (2.5 equiv)
-
THF/Water (3:1)
Procedure:
-
Solvation: Dissolve the ester in THF.
-
Hydrolysis: Add a solution of LiOH in water dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Acidification: Carefully acidify to pH 3–4 using 1N HCl. Do not use strong mineral acids at high concentrations to avoid decarboxylation.
-
Isolation: The carboxylic acid usually precipitates. Filter and dry under vacuum.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2,4-disubstituted oxazole mimics the adenine binding mode in ATP-competitive inhibitors.
-
Strategy: Use Protocol B to generate the amine, then couple with pyrimidine or quinazoline halides to create "hinge-binder" motifs.
Antibacterial Agents (FtsZ Inhibitors)
Oxazole derivatives have shown efficacy in inhibiting FtsZ (bacterial cell division protein).[3]
-
Strategy: Use Protocol C (Hydrolysis) followed by coupling with substituted benzylamines. The rigidity of the oxazole ring positions the phenyl groups to occupy hydrophobic pockets in the target protein.
C-H Activation (Late-Stage Functionalization)
The C5 position of the oxazole ring is susceptible to Pd-catalyzed direct arylation.
-
Reaction Condition: Pd(OAc)₂, PPh₃, Cs₂CO₃, Aryl Bromide, in Toluene at 110°C.
-
Utility: This allows for the introduction of a third diversity element without pre-functionalizing the starting material.
References
-
Hantzsch Oxazole Synthesis & General Methodology
- Title: Synthesis and antibacterial activity of 2,4-disubstituted oxazoles.
- Source:European Journal of Medicinal Chemistry / ResearchG
-
URL:[Link]
-
Nitro Reduction Protocols
- Title: Reduction of Nitro Compounds - Common Conditions and Mechanisms.
- Source: Common Organic Chemistry / BenchChem.
-
URL:[Link]
-
Oxazole C-H Activation
- Title: Environmentally Benign Arylations of 5-Membered Ring Heteroarenes by Pd-Catalyzed C-H Bonds Activ
- Source:ChemSusChem / ResearchG
-
URL:[Link]
-
Copper-Catalyzed Synthesis (Alternative Route)
Sources
Application Note: Precision Profiling of Oxazole Derivatives as Enzyme Inhibitors
Introduction: The Oxazole Scaffold in Chemical Biology
The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in inhibitors targeting kinases (e.g., VEGFR, MAPK), cyclooxygenases (COX-2), and proteases. Its planar, aromatic nature allows it to participate in
However, the physicochemical properties that make oxazoles potent binders—specifically their lipophilicity and conjugated electron systems—introduce unique challenges in assay development. This guide moves beyond standard screening protocols to address the specific nuances of working with oxazole libraries, focusing on distinguishing true enzymatic inhibition from assay artifacts such as autofluorescence and colloidal aggregation.
Mechanistic Basis of Inhibition
ATP-Competitive Kinase Inhibition
In kinase research, oxazole derivatives predominantly function as Type I or Type I½ inhibitors .
-
Binding Mode: The oxazole ring typically occupies the adenine-binding pocket. The ring nitrogen forms a hydrogen bond with the "hinge region" backbone of the kinase.[1]
-
Selectivity: Substituents at the C2 and C5 positions extend into the hydrophobic "back pocket" or the solvent-exposed region, imparting selectivity between homologous kinases (e.g., VEGFR2 vs. EGFR).
Substrate Competition (COX-2)
In Cyclooxygenase-2 (COX-2) inhibition, oxazoles (e.g., oxaprozin analogues) bind to the hydrophobic channel of the active site. The oxazole ring restricts the entry of arachidonic acid, functioning as a reversible competitive inhibitor.
Critical Pre-Assay Validation: The "False Positive" Trap
WARNING: Oxazole derivatives are structurally related to scintillators (e.g., POPOP). Many exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm), which overlaps with common assay readouts like Coumarin or Fluorescein. Furthermore, their hydrophobicity can lead to promiscuous inhibition via colloidal aggregation.
Workflow: Filtering Artifacts
Before enzymatic profiling, compounds must undergo a structural and physical "health check."
Figure 1: Decision matrix for validating oxazole derivatives prior to kinetic analysis.
Detailed Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol is optimized for oxazoles, incorporating steps to nullify autofluorescence and solubility issues. It uses a FRET-based format (e.g., LanthaScreen or Z'-LYTE), which is more robust than intensity-based assays, but still requires controls.
Reagents & Equipment[2][3][4]
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.
-
Detergent: 0.01% Triton X-100 (Critical for preventing oxazole aggregation).
-
Reducing Agent: 2 mM DTT (Freshly added).
-
Oxazole Stock: 10 mM in 100% DMSO.
-
Detection: Plate reader capable of TR-FRET (Excitation 340 nm, Emission 495/520 nm).
Step-by-Step Methodology
Step 1: Compound Preparation & "Pre-Read"
-
Prepare a 3-fold serial dilution of the oxazole derivative in 100% DMSO.
-
Dilute 1:100 into Kinase Buffer (Final DMSO concentration: 1%).
-
Crucial Step: Dispense 5 µL of diluted compound into the assay plate (384-well, black, low-volume).
-
Autofluorescence Scan: Read the plate at the assay's excitation/emission wavelengths before adding enzyme or substrate.[2]
-
Criterion: If signal > 20% of the positive control signal, the compound is an optical interferer. Switch to a Red-Shifted assay (e.g., Alexa Fluor 647).
-
Step 2: Enzyme Reaction Assembly
-
Add 5 µL of Kinase Enzyme (at 2x final concentration) to the wells.
-
Pre-Incubation: Incubate compound and enzyme for 15 minutes at Room Temperature (RT).
-
Why? Oxazoles are rigid molecules. Pre-incubation ensures equilibrium binding, especially for slow-binding Type II inhibitors.
-
-
Initiate reaction by adding 2.5 µL of ATP/Substrate peptide mix (at 4x final concentration).
-
Note: ATP concentration should be at
(apparent) to allow competitive inhibition detection.
-
Step 3: Termination and Detection
-
Incubate for 60 minutes at RT (protected from light).
-
Add 12.5 µL of Development Reagent (EDTA + Phospho-specific Antibody).
-
Incubate for 1 hour.
-
Read TR-FRET signal.
Step 4: Data Normalization
Calculate % Inhibition using the formula:
Kinetic Characterization: Determining Mode of Inhibition
Once a "hit" is validated, you must determine if the oxazole is competitive (active site binder) or non-competitive (allosteric).
Protocol: ATP-Competition Matrix
-
Vary Oxazole concentration (0, 0.5x, 1x, 2x, 4x
). -
Vary ATP concentration (0.2x, 0.5x, 1x, 2x, 5x, 10x
). -
Measure initial velocity (
). -
Plot data using the Lineweaver-Burk method (Double Reciprocal).
Logic for Interpretation[2][6][7]
Figure 2: Diagnostic logic for determining the Mechanism of Action (MOI) based on kinetic plots.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation | Add 0.01% Triton X-100 or Tween-20. Re-test. If activity is lost, the compound is a promiscuous aggregator (PAINS). |
| High Background Fluorescence | Oxazole Autofluorescence | Switch to a red-shifted fluorophore (e.g., TR-FRET with Terbium/Phycoerythrin) or use a radiometric assay ( |
| Inhibition drops over time | Compound Instability | Oxazoles can be susceptible to ring-opening hydrolysis in highly acidic/basic buffers. Verify stability via LC-MS after 2 hours in buffer. |
| Flat Dose-Response (No IC50) | Precipitation | Check solubility limit. The compound may have precipitated at high concentrations. Limit top concentration to 10 µM. |
References
-
Oxazole Scaffold in Medicinal Chemistry
-
Kinase Inhibition Mechanisms
-
Roskoski, R. (2015). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Link
-
-
Assay Interference & Aggregation
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link
-
-
Fluorescence Interference Protocols
-
Simeonov, A., & Davis, M. I. (2015). "Interference with Fluorescence and Absorbance." Assay Guidance Manual (NCBI). Link
-
-
Oxazole-DNA Intercalation (Specificity Context)
-
Bennink, M. L., et al. (2001). "Interaction of Oxazole Yellow Dyes with DNA." Biophysical Journal. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxazole Ring Closure
Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during oxazole ring closure reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Question 1: My Robinson-Gabriel synthesis is resulting in a very low yield and a significant amount of black, tar-like byproduct. What is the likely cause and how can I fix it?
Answer:
This is a classic issue in Robinson-Gabriel synthesis and almost always points to reaction conditions that are too harsh for your substrate.[1] The traditional use of strong cyclodehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) at high temperatures can lead to substrate decomposition and polymerization, resulting in charring.[1][2][3]
Causality & Expert Recommendations:
-
Re-evaluate Your Dehydrating Agent: The choice of dehydrating agent is the most critical parameter.[2] Strong mineral acids are often a sledgehammer when a more precise tool is needed.
-
Immediate Solution: Switch to a milder reagent. Polyphosphoric acid (PPA) is known to provide better yields, often in the 50-60% range, by promoting cyclization at a more controlled rate.[3][4][5]
-
Advanced Strategy: For sensitive substrates, consider modern reagents that operate under neutral or milder conditions. A two-step protocol using Dess-Martin periodinane for oxidation followed by a cyclodehydration with triphenylphosphine and iodine is highly effective.[1][6] Trifluoroacetic anhydride (TFAA) is another excellent alternative.[1]
-
-
Optimize Reaction Temperature: High temperatures accelerate not only the desired reaction but also decomposition pathways.
-
Solution: Lower the reaction temperature. Find the minimum temperature required for conversion by monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Minimize Reaction Time: Prolonged exposure to even moderately harsh conditions can degrade both starting material and product.
Table 1: Comparison of Common Dehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄, POCl₃, PCl₅ | High Temperature | Inexpensive, powerful | Low yields, harsh, significant byproduct/tar formation[2][3] |
| Polyphosphoric Acid (PPA) | Moderate to High Temp | Higher yields (50-60%), less charring than H₂SO₄[2][4] | Viscous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents, RT to Reflux | Mild conditions, suitable for solid-phase synthesis[1][6] | Expensive, can be highly reactive |
| Dess-Martin Periodinane / I₂, PPh₃, Et₃N | CH₂Cl₂, Room Temp | Very mild, high yields, good for sensitive substrates[1][6] | Multi-step, requires stoichiometric reagents |
Question 2: I'm attempting a Van Leusen synthesis, but the reaction is incomplete, with a lot of unreacted aldehyde and TosMIC remaining. How can I drive the reaction to completion?
Answer:
An incomplete Van Leusen reaction typically stems from inefficient deprotonation of the tosylmethyl isocyanide (TosMIC) or the presence of impurities that quench the reaction.
Causality & Expert Recommendations:
-
Base Selection and Stoichiometry: The crucial first step is the abstraction of a proton from the active methylene group of TosMIC.[7] If the base is too weak or not present in sufficient quantity, this equilibrium will not favor the reactive carbanion.
-
Immediate Solution: Use a sufficiently strong base. Potassium carbonate (K₂CO₃) in refluxing methanol is common and effective.[7][8] For more stubborn cases, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is an excellent choice.[7][9] Ensure you are using at least one full equivalent of the base.
-
-
Ensure Anhydrous Conditions: Water will protonate the TosMIC carbanion, effectively killing the reaction.
-
Solution: Use anhydrous solvents. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
-
Purity of Starting Materials: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from air oxidation) can neutralize the base.
-
Solution: Purify the aldehyde before use, for example, by distillation or column chromatography.[7] Use fresh, high-quality TosMIC.
-
Troubleshooting Workflow for Incomplete Van Leusen Synthesis
Caption: Troubleshooting workflow for an incomplete Van Leusen synthesis.
Question 3: My Van Leusen reaction is producing a significant side product that complicates purification. What could it be?
Answer:
Side product formation in the Van Leusen synthesis is often predictable based on your choice of solvent and the reactivity of your aldehyde.
Causality & Expert Recommendations:
-
Formation of 4-Alkoxy-2-oxazoline: This is a very common byproduct when using a primary alcohol (like methanol or ethanol) as the solvent.[7][9] The alcohol can act as a nucleophile and get trapped in the intermediate.
-
Solution: Carefully control the stoichiometry of the alcohol. If using it as a co-solvent, limit it to 1-2 equivalents.[9] Alternatively, switch to an aprotic solvent system (e.g., THF with t-BuOK) to eliminate this possibility entirely.
-
-
Aldehyde Polymerization: Under strongly basic conditions, reactive aldehydes (especially those without α-protons) can undergo self-condensation or polymerization.[9]
-
Solution: Add the aldehyde slowly and dropwise to the reaction mixture containing the deprotonated TosMIC.[7] Maintaining a low instantaneous concentration of the aldehyde suppresses these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing an oxazole ring?
There are several classical and modern methods, with the Robinson-Gabriel and Van Leusen syntheses being two of the most robust and widely used.[9]
-
Robinson-Gabriel Synthesis: Involves the cyclodehydration of a 2-acylamino-ketone. It is a powerful method for creating 2,4,5-trisubstituted oxazoles.[6][9]
-
Van Leusen Oxazole Synthesis: A one-pot reaction utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base. It is particularly useful for synthesizing 5-substituted and 4,5-disubstituted oxazoles.[8][9][10]
-
Fischer Oxazole Synthesis: A classical method that reacts a cyanohydrin with an aldehyde using anhydrous HCl.[4][11]
-
Bredereck Reaction: Synthesizes oxazoles by reacting α-haloketones with amides.[12][13]
-
Modern Metal-Catalyzed Methods: Newer approaches, such as those using copper or gold catalysts, offer high efficiency and can be performed under mild conditions.[12][14]
Q2: How do I choose the best synthetic strategy for my target oxazole?
The optimal method depends on the desired substitution pattern of the oxazole and the availability of starting materials.
Caption: Decision tree for selecting an oxazole synthesis method.
Q3: Are there "green" or milder alternatives to the classical, often harsh, synthesis conditions?
Absolutely. The field has evolved significantly to embrace more environmentally friendly and substrate-tolerant methods.
-
Microwave-Assisted Synthesis: As mentioned, this technique dramatically reduces reaction times and energy consumption, often leading to cleaner products.[3][8]
-
Ionic Liquids: These have been used as recyclable solvents for the Van Leusen synthesis, sometimes improving yields and simplifying product isolation.[3][13][14][15]
-
Catalysis in Water: The Van Leusen reaction has been successfully performed in water at moderate temperatures using β-cyclodextrin as a catalyst, representing a significant green chemistry advancement.[8][15]
-
Metal-Catalyzed Reactions: Many modern copper- or palladium-catalyzed reactions proceed at room temperature with high efficiency, avoiding the need for harsh acids or bases.[12][16]
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole
This protocol is adapted from modern procedures that leverage microwave technology for enhanced efficiency.[4][8]
-
Preparation: In a microwave-safe reaction vial, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.0 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq).
-
Solvent Addition: Add 5 mL of anhydrous methanol to the vial.
-
Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling the reaction to room temperature, filter the mixture to remove the inorganic base (K₂CO₃).
-
Isolation: Remove the methanol from the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-oxazole.
Protocol 2: Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)
This protocol uses a milder dehydrating agent than traditional sulfuric acid to improve yields.[2][4]
-
Preparation: Place the 2-acylamino-ketone (1.0 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the ketone) to the flask.
-
Reaction: Heat the mixture with stirring to 130-150 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
- A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
- Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Form
- Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.
-
Oxazole chemistry. A review of recent advances. (1981). Academia.edu. [Link]
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021). Indian Journal of Pharmaceutical Sciences.
- Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. (2025).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting crystallization of aromatic carboxylate compounds
Technical Support Center: Aromatic Carboxylate Crystallization
Subject: Troubleshooting Guide for Aromatic Carboxylate Compounds (APIs & Intermediates) From: Dr. A. Vance, Senior Application Scientist To: R&D Team / Process Development Group
Introduction: The "Brick and Mortar" Challenge
Welcome to the technical support center. Crystallizing aromatic carboxylates (e.g., benzoic acid derivatives, ibuprofen, salicylic acid analogs) presents a unique dual-challenge. You are fighting two competing forces:
-
π-π Stacking (The Bricks): The aromatic rings want to stack flat, often leading to rapid, uncontrolled nucleation or needle-like growth.
-
Hydrogen Bonding (The Mortar): The carboxyl group (-COOH) strongly desires to form cyclic dimers (homodimers) or bond with solvents (heterodimers).
When these forces are unbalanced, you encounter the "UnHoly Trinity" of crystallization failures: Oiling Out , Gelation , and Unfilterable Needles . This guide addresses these specific failure modes using field-proven protocols.
Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)
Symptom: You cool your reaction, but instead of crystals, you see oily droplets forming on the flask walls or a milky emulsion. Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit for liquid separation is crossed before the limit for crystallization. This is common in aromatic carboxylates because their melting points are often depressed by impurities or solvents to below the crystallization temperature.
Troubleshooting Protocol: The De-Oiling Workflow
Do not filter the oil! You will lose your product. Follow this logic gate:
Figure 1: Decision matrix for remediation of Liquid-Liquid Phase Separation (LLPS).
Detailed Remediation Steps:
-
The Temperature Cycle (Surge Protocol):
-
Re-heat the mixture until the oil dissolves back into a single phase.
-
Add seed crystals (0.5 - 1.0 wt%) at a temperature higher than where the oil previously appeared.
-
Why? Seeding bypasses the high energy barrier of nucleation. The oil phase is metastable; providing a crystal surface allows the solute to deposit as a solid rather than an oil [1].
-
-
Solvent Dielectric Adjustment:
-
Aromatic acids often oil out in mixed aqueous solvents (e.g., Ethanol/Water).
-
Action: Increase the ratio of the organic solvent. Water acts as a strong anti-solvent that pushes the hydrophobic aromatic rings together too fast.
-
Module 2: Polymorphism & Solvate Control
Symptom: The XRPD pattern changes between batches, or the melting point drifts. Diagnosis: Aromatic carboxylates exhibit Conformational Polymorphism . The -COOH group can rotate, and the molecules can pack as Carboxylic Dimers (Head-to-Head) or Catemers (Chains).
The "Rule of Stages" Trap: According to Ostwald’s Rule of Stages, the least stable polymorph (highest energy, highest solubility) often crystallizes first. For aromatic acids, this is frequently a solvated form or a metastable catemer.
Solvent Selection Guide for Polymorph Control
Use this table to steer the hydrogen-bonding motif of your crystal:
| Solvent Class | Interaction Type | Effect on Aromatic Carboxylates | Risk |
| Non-Polar (Toluene, Heptane) | None | Promotes Carboxylic Dimers (Cyclic). Usually yields the most stable, high-melting form. | Low solubility; requires high volumes. |
| H-Bond Acceptors (Acetone, THF) | Disrupts Dimers | Breaks acid-acid dimers. Promotes Catemers or Solvates. | High risk of solvate formation. |
| Protic (Alcohols, Water) | Donor & Acceptor | Competes aggressively. Can lead to metastable forms or hydrates. | Variable. Good for yield, bad for predictability. |
Experimental Validation (Slurry Conversion): If you suspect you have the wrong polymorph:
-
Create a saturated suspension of your solid in a non-solvating solvent (e.g., Heptane or Toluene).
-
Stir at 5-10°C below the melting point for 24-48 hours.
-
Mechanism: The system will thermodynamically drive toward the most stable form (lowest solubility) via "Ostwald Ripening" [2].
Module 3: Morphology (The "Needle" Problem)
Symptom: Filtration takes hours; the filter cake cracks; the dried powder is fluffy and has poor flow. Diagnosis: Uncontrolled growth along the π-stacking axis. Aromatic rings stack like plates. If they stack too fast in one direction, you get needles.
The Solution: Poison the Fast Face You need an additive that binds to the fastest-growing face of the crystal and slows it down, forcing the crystal to grow wider (lower aspect ratio).
Protocol: Additive-Mediated Growth
-
Target: Benzoic Acid derivatives.
-
Additive: Use a structurally similar acid with a "blocker" tail (e.g., if crystallizing Benzoic Acid, add 1-5 mol% of p-Toluic acid or Oleic acid) [3].
-
Mechanism: The additive incorporates into the lattice but its tail sterically hinders the arrival of the next layer of molecules, effectively "capping" the needle tip.
Module 4: Reactive Crystallization (pH Control)
Symptom: Yield is inconsistent; sudden precipitation traps impurities. Diagnosis: Aromatic carboxylates have steep pH-solubility curves. A small drop in pH (near the pKa) causes a massive drop in solubility (supersaturation spike).
The Buffer-Mediated Approach
Do not use strong mineral acids (HCl) for direct acidification if you want quality crystals. Use a buffer system to control the supersaturation release.
Figure 2: Reactive crystallization workflow using buffer exchange rather than direct acid dumping.
Calculation:
Use the Henderson-Hasselbalch equation to predict the pH required for onset of nucleation:
References
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. Link
- Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Foundational text on Ostwald Ripening and Slurry Conversion).
-
Davey, R. J., et al. "Habit Modification of Succinic Acid Crystals Grown from Different Solvents."[2] Journal of Crystal Growth, 1982.[2] Link
-
Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Technical Whitepaper. Link
-
Togkalidou, T., et al. "Solvent-mediated polymorphic transformation of sulfamerazine." Journal of Pharmaceutical Sciences, 2001. Link
Sources
Navigating the Chasm: A Technical Support Center for Scaling Up Research Chemicals
From the desk of a Senior Application Scientist
Welcome, researchers, scientists, and drug development professionals. You've meticulously crafted a synthetic route, optimized it in the flask, and now stand at the edge of a significant challenge: scaling up. The journey from milligrams to kilograms is not merely about using larger glassware and more reagents; it's a complex interplay of chemical engineering, process safety, and analytical chemistry.[1][2][3] This guide is structured to be your partner in this endeavor, providing not just step-by-step instructions, but the fundamental reasoning behind them. We will delve into common pitfalls, troubleshooting strategies, and the critical data you need to collect to ensure your process is safe, robust, and reproducible at scale.
Section 1: The Scale-Up Philosophy: Thinking Beyond the Flask
Before we dive into troubleshooting, it's crucial to adopt a scale-up mindset. What works beautifully in a 1-liter round-bottom flask can fail spectacularly in a 100-liter reactor for reasons that are entirely predictable if you know what to look for. The core challenge lies in the changing physical realities of your system.
The Surface Area to Volume Ratio: A Double-Edged Sword
As you increase the volume of your reactor, its surface area does not increase proportionally. This fundamental geometric principle has profound consequences:
-
Heat Transfer: A small flask has a large surface area relative to its volume, allowing for rapid heating and cooling. In a large reactor, this ratio shrinks dramatically, making it much harder to remove heat.[4] An exothermic reaction that was easily managed in the lab can quickly become a dangerous thermal runaway at scale.[3][5]
-
Mixing: A magnetic stir bar is effective in a small flask, but completely inadequate for a large vessel. Inefficient mixing at scale leads to localized "hot spots," concentration gradients, and ultimately, the formation of new impurities and reduced yields.[6][7][8]
This is why the first step in any scale-up is not to simply multiply reagent quantities, but to understand the physical and chemical governing mechanisms of your reaction.[9]
Section 2: Troubleshooting Guide & FAQs
This section is the core of our support center, formatted in a question-and-answer style to directly address the issues you are most likely to encounter.
Category 1: Reaction Control & Thermal Safety
Question: My reaction worked perfectly in the lab, but on a larger scale, the temperature spiked, and I got a complex mixture of byproducts. What happened?
Answer: You've likely encountered a heat transfer limitation. The heat generated by your reaction (the exotherm) could no longer be removed efficiently by the reactor's cooling system due to the decreased surface-area-to-volume ratio.[4] This led to a temperature increase, which in turn accelerated the reaction rate and heat generation, creating a feedback loop known as a thermal runaway.[5] Higher temperatures can also activate alternative reaction pathways, leading to the byproducts you observed.[8]
Troubleshooting Steps:
-
Characterize Your Exotherm with Reaction Calorimetry: Before scaling up, it is essential to perform reaction calorimetry (RC).[10][11][12] This technique measures the heat released or absorbed during a reaction in real-time under process-like conditions.[5][10]
-
Control the Rate of Reaction: The simplest way to manage an exotherm is to control the rate at which the reactants are mixed. Instead of adding all of a reactive reagent at once, add it slowly over time (semi-batch addition). This allows the cooling system to keep pace with the heat generation.
-
"Down-Tune" Your Lab Equipment: Intentionally make your lab-scale experiment mimic the less efficient heat transfer of the larger reactor.[9] This can be done by using a less efficient cooling bath or a thicker-walled flask to better predict the conditions at scale.
Question: How do I determine a safe operating temperature and addition rate for my scaled-up reaction?
Answer: This is determined through a combination of reaction calorimetry and understanding the thermal stability of your materials. The goal is to ensure that the Maximum Temperature of the Synthesis Reaction (MTSR) remains well below the decomposition temperature of your reaction mixture.[5]
Process Safety Workflow:
-
Differential Scanning Calorimetry (DSC): Use DSC as a screening tool to determine the onset temperature of decomposition for your starting materials, intermediates, and final product.[12] This gives you a "do-not-exceed" temperature.
-
Reaction Calorimetry (RC): As mentioned, RC will determine the heat of reaction and the heat release profile.[10][11]
-
Calculate the MTSR: The MTSR is the maximum temperature the reaction would reach during a loss of cooling, considering the accumulation of unreacted starting material.[5] A safe process has an MTSR that is significantly lower than the decomposition temperature identified by DSC.
-
Model the Process: Using the data from RC, you can model how different addition rates will affect the heat output and the accumulation of reactants.[14] This allows you to choose an addition profile that keeps the reaction under control. Slower addition reduces accumulation and lowers the MTSR.[5]
Category 2: Mixing, Mass Transfer & Impurity Profile
Question: My yield dropped significantly, and I'm seeing new impurities after scaling up. I kept all the reagent ratios and temperatures the same. What's the cause?
Answer: This is a classic mixing-sensitive reaction problem.[7][15] In a large reactor, achieving homogenous mixing is much more difficult.[6] If your reaction is fast, it may be happening more quickly than the reactants can be mixed. This creates localized areas of high reactant concentration, which can favor the formation of byproducts.[16]
Troubleshooting Steps:
-
Evaluate Your Mixing Geometry: The type of impeller, its position, and the presence of baffles in the reactor are critical.
-
Impeller Choice: Axial flow impellers (like a propeller) are good for blending and solid suspension, while radial flow impellers (like a turbine) are better for dispersion and gas-liquid mixing.[8][9]
-
Baffles: Baffles are essential in larger reactors to prevent the formation of a central vortex, which severely limits mixing efficiency.[7]
-
-
Characterize Mixing Time: You can perform experiments to determine the "mixing time" of your reactor system, which is the time required to achieve a certain level of homogeneity.[7] This can be done using a tracer (like a colored dye or a salt) and monitoring its dispersion.
-
Consider the Order of Addition: If one reactant is particularly sensitive, it may be better to add the other reactants to it, rather than the other way around. This can sometimes prevent the build-up of high local concentrations.
Question: What is "impurity profiling" and why is it more critical during scale-up?
Answer: Impurity profiling is the identification, quantification, and characterization of all impurities in your product.[17][18] It's critical during scale-up because, as you've seen, changes in physical parameters like mixing and heat transfer can alter the reaction's selectivity and generate new, unexpected impurities.[8][16][19] Even a minor side reaction in the lab can become a major source of contamination at scale.[8]
Impurity Profiling Workflow:
-
High-Resolution Analysis: Use sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), to detect and identify impurities.[20]
-
Forced Degradation Studies: Intentionally stress your product (e.g., with heat, light, acid, or base) to predict potential degradation products that might form during longer processing or storage times at scale.[18]
-
Track Impurities Through the Process: Analyze samples at different stages of your reaction and workup to understand where impurities are being formed and if they are being removed by purification steps.
-
Regulatory Compliance: For pharmaceutical development, regulatory bodies like the FDA have strict guidelines on the levels of impurities that are acceptable.[20][21] Early and thorough impurity profiling is essential for compliance.[17][22]
Category 3: Crystallization & Product Isolation
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common and significant challenge in scale-up.[23][24] Different polymorphs can have different properties, including solubility, stability, and bioavailability, making control essential.[24] The specific polymorph obtained is often influenced by:
-
Supersaturation: The rate at which you create a supersaturated solution (e.g., by cooling or adding an anti-solvent) can determine which polymorph nucleates first.[25][26]
-
Mixing: The level of agitation can affect nucleation and crystal growth rates.
-
Impurities: The presence of even small amounts of impurities can sometimes inhibit the growth of one polymorph or promote the growth of another.
Troubleshooting Steps:
-
Controlled Crystallization: Implement a controlled cooling or anti-solvent addition profile. A slower, more controlled approach is generally better for obtaining a consistent polymorphic form.[27]
-
Seeding: Introduce a small amount of the desired polymorph (seed crystals) when the solution is slightly supersaturated. This provides a template for crystal growth and can be a very effective way to control the final crystal form.[25]
-
Process Analytical Technology (PAT): Use in-situ tools like Focused Beam Reflectance Measurement (FBRM) or Raman spectroscopy to monitor particle size and polymorphic form in real-time during the crystallization process.[25] This allows for feedback control to ensure consistency.[26][27]
Section 3: Key Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Safety Assessment
Objective: To determine the key thermal safety parameters of a chemical reaction before scale-up.
Methodology:
-
System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is set up to mimic the conditions of the planned reactor, including stirrer type and speed.[5]
-
Calibration: Perform a heat-flow calibration using a known electrical heat source to ensure accurate measurements.
-
Charge Initial Reagents: The reactor is charged with the initial solvent and any starting materials that are present at the beginning of the reaction.
-
Equilibrate Temperature: The reactor contents are brought to the desired starting temperature.
-
Controlled Reagent Addition: The limiting or most reactive reagent is added at a controlled rate, simulating the planned semi-batch process.
-
Monitor Heat Flow: The calorimeter software records the heat flow in real-time throughout the addition and for a period afterward to ensure the reaction has gone to completion.[5]
-
Data Analysis: The software calculates the total heat of reaction, the heat release rate over time, and the heat capacity of the reaction mixture.[13] From this, the critical adiabatic temperature rise (ΔTad) can be determined.[10]
Protocol 2: Technology Transfer Documentation
Objective: To create a comprehensive document package to transfer a process from R&D to a pilot plant or contract manufacturing organization (CDMO).[28][29]
Key Document Components:
-
Process Description Document: A detailed, step-by-step narrative of the entire process as it was performed in the lab.[28] This should include:
-
Safety & Hazard Analysis:
-
Analytical Methods Package:
-
Risk Assessment: A formal risk assessment that identifies Critical Quality Attributes (CQAs) of the product and the Critical Process Parameters (CPPs) that affect them.[28][30]
Visualizations & Data
Scale-Up Workflow Diagram
This diagram illustrates the logical flow of a well-planned chemical scale-up project.
Caption: A typical workflow for scaling chemical production.
Troubleshooting Decision Tree: Unexpected Byproducts
This diagram provides a logical path for diagnosing the root cause of new impurity formation upon scale-up.
Caption: Decision tree for diagnosing byproduct formation.
Table 1: Comparison of Reactor Scales
This table summarizes the key physical differences that must be considered when moving from lab to plant scale.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (5000 L) | Rationale for Impact |
| Volume | 1 L | 100 L | 5000 L | Baseline for comparison |
| Surface Area (approx.) | 0.05 m² | 1.2 m² | 14 m² | Area available for heat transfer |
| Surface Area / Volume Ratio | ~50 m⁻¹ | ~12 m⁻¹ | ~2.8 m⁻¹ | Critical for Heat Transfer. A >17x decrease from lab to production means significantly less efficient cooling per unit volume.[4] |
| Typical Mixing | Magnetic Stirrer | Mechanical Impeller | Mechanical Impeller + Baffles | Critical for Mass Transfer. Simple stirring is insufficient at scale; engineered solutions are required to ensure homogeneity.[6][9] |
| Typical Heat-Up Time | Minutes | ~1 Hour | Several Hours | Longer times can lead to degradation of sensitive materials.[16] |
| Typical Addition Time | Seconds to Minutes | 1-4 Hours | 4-12 Hours | Controlled addition is a key strategy for managing exotherms at scale. |
References
- Reaction Calorimetry - Prime Process Safety Center. (n.d.). Vertex AI Search.
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017, May 29). TSI Journals.
- The Fundamentals of Scale-Up. (n.d.). rm2technologies.com.
- Cleaver, J. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer.
- Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. (2020, July 9). ACS Publications.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach | Request PDF. (n.d.). ResearchGate.
- Impurity Profiling in Drug Development. (2020, March 16). Veeprho Pharmaceuticals.
- Impurity Profiling in Pharmaceuticals Explained. (2023, July 6). Synthink.
- Reaction Calorimetry (RC) Testing. (n.d.). Sigma-HSE.
- Scale-Up Methods in Chemical Reaction Engineering. (n.d.). Socratica.
- Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering.
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research and Reviews: Journal of Pharmaceutical Analysis, 14(008).
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). Fauske & Associates.
- Polymorphic Control and Scale-up Strategy for Crystallization from a Ternary Antisolvent System by Supersaturation Control. (2019, December 27). ACS Publications.
- Chemical Processes: Risk Assessment by Calorimetry. (n.d.). Setaram.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass Laboratories.
- Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. (n.d.). Document Server@UHasselt.
- Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. (2014, October 15). VisiMix.
- Process Modelling For Efficient Scale-Up In Chemical Manufacturing. (2025, August 19). Britest.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Asahi Glassplant.
- Three Keys to a Successful Process Technology Transfer. (2022, October 6). Premier Research.
- The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25). Re:Build Optimation.
- Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). Digital CSIC.
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi.
- Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
- Heat Transfer In Batch Reactors. (2007, July 29). Cheresources.com Community.
- Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth.
- Guidance for Technology Transfer. (n.d.). GxP Cellators.
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium.
- Scale-Up of Chemical Reactions | Request PDF. (2026, January 19). ResearchGate.
- How to deal with scale-up challenges of Chemistry?. (2021, October 27). Prime Scholars.
- Heat Exchangers for Batch Reactors. (n.d.). CALGAVIN.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- Batch Reactor. (n.d.). SPROCLIB - Standard Chemical Process Control Library.
- Guideline for Technology Transfer. (n.d.). ResearchGate.
- Keys to Successful Technology Transfer. (2024, June 12). BioProcess International.
- Technology Transfer Regulatory Requirements. (2024, May 28). Adres.
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Validation & Comparative
Benchmarking Novel Enzyme Inhibitors: A Comparative Kinetic Validation Guide
Executive Summary
In early-stage drug discovery, a common pitfall is relying solely on IC50 values to rank novel compounds. While useful for high-throughput screening, IC50 is an assay-dependent metric that fails to predict in vivo efficacy or toxicity accurately. To truly validate a novel compound, researchers must transition from thermodynamic snapshots to kinetic motion—specifically, characterizing the Mechanism of Action (MoA) and Residence Time (
This guide outlines a self-validating system for benchmarking a novel inhibitor against established standards. We will use a hypothetical novel kinase inhibitor, "NCI-789," and compare it against a standard Type I competitive inhibitor (e.g., Staurosporine) to illustrate the data package required for high-impact publication and IND-enabling studies.
Part 1: The Validation Workflow
To ensure scientific integrity, validation must follow a logical hierarchy: Screening
Figure 1: The Kinetic Validation Pipeline. A "Go/No-Go" decision gate exists at every stage to prevent resource wastage on artifactual compounds.
Part 2: Steady-State Kinetics (IC50 & )
The Trap of IC50
The IC50 value is not a physical constant; it is dependent on the substrate concentration (
The Self-Validating Protocol:
-
Enzyme Linearity: Ensure initial velocity (
) is linear with respect to enzyme concentration . -
Substrate Titration: Determine the
of the substrate before testing inhibitors. -
Inhibitor Titration: Run the IC50 assay at
.
Deriving the Inhibition Constant ( )
To objectively compare your novel compound with a standard, you must convert IC50 to
Equation:
Mechanism of Action (MoA) Determination
Is your novel compound competing with the substrate (ATP-competitive) or binding allosterically? This dictates the drug's susceptibility to high physiological substrate concentrations.
Experimental Setup:
-
Vary Inhibitor
at 0, 0.5x, 1x, 2x, and 4x IC50. -
For each
, vary Substrate from 0.2x to 5x . -
Analysis: Construct Lineweaver-Burk (Double Reciprocal) plots.
Figure 2: Logic flow for interpreting Lineweaver-Burk plots to determine the Mechanism of Action.
Part 3: The Temporal Dimension (Residence Time)[5]
High affinity (
Protocol: Jump Dilution Assay
To measure
-
Incubation: Incubate Enzyme (
assay concentration) + Inhibitor ( ) to form the [EI] complex. -
The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.[6]
-
Observation: Monitor the recovery of enzymatic activity over time.
-
Fast Off-rate: Activity recovers instantly.[6]
-
Slow Off-rate (Long Residence Time): Activity recovers slowly (curvilinear progress curve).
-
Why this validates your product:
If your novel compound shows a
Part 4: Comparative Data Package (Case Study)
Below is a synthesized comparison of our hypothetical "Novel Compound NCI-789" against a generic "Standard Inhibitor (Ref-Y)".
Table 1: Kinetic Benchmarking Summary
| Metric | Novel Compound (NCI-789) | Standard Inhibitor (Ref-Y) | Interpretation |
| IC50 (at | 12 nM | 8 nM | Standard appears slightly more potent thermodynamically. |
| Ki | 5.8 nM | 4.1 nM | Intrinsic affinities are comparable. |
| Mechanism | ATP-Competitive | ATP-Competitive | Both bind to the active site. |
| Residence Time ( | 145 min | 12 min | CRITICAL DIFFERENTIATOR: NCI-789 stays bound 12x longer. |
| Reversibility | Reversible | Reversible | Neither is covalent/suicide inhibitor. |
| Hill Slope | 1.05 | 0.98 | Both show 1:1 stoichiometry (no aggregation). |
Analysis: While the Standard Inhibitor (Ref-Y) has a slightly better IC50, NCI-789 is the superior candidate . Its extended residence time suggests it will maintain target inhibition even after the free drug is cleared from circulation (the "post-antibiotic effect" equivalent in oncology).
Part 5: Ensuring Trustworthiness (Artifact Exclusion)
To satisfy E-E-A-T requirements, you must prove your compound is not a PAINS (Pan-Assay Interference Compound).
-
Detergent Sensitivity: Run the kinetic assay with 0.01% Triton X-100.
-
Result: If IC50 shifts dramatically (>3-fold), your compound is likely forming non-specific aggregates (promiscuous inhibition).
-
-
Redox Cycling: If the assay uses a redox readout (e.g., Resazurin), add a reducing agent (DTT) or switch to a direct binding assay (SPR) to confirm.
References
-
Copeland, R. A. (2013).[7] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Cheng, Y., & Prusoff, W. H. (1973).[8] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Tonge, P. J. (2018).[9] Drug-Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 9(1), 29–39.[9]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
BellBrook Labs. (2023). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays.
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Structure-activity relationship (SAR) studies of 2-(nitrophenyl)oxazole analogs
Focus Application: Antitubercular & Antimicrobial Therapeutics
Executive Summary: The "Nitro-Switch" Paradigm
In the development of anti-infectives—specifically against Mycobacterium tuberculosis (Mtb) and anaerobic protozoa—the 2-(nitrophenyl)oxazole scaffold represents a critical "prodrug" class. Unlike standard enzyme inhibitors that require strict lock-and-key binding, these analogs often rely on bioreductive activation .
This guide critically compares 2-(nitrophenyl)oxazole analogs against their two primary competitors:
-
Thiazole Bioisosteres: (Sulfur vs. Oxygen substitution).
-
Amino-reduced Analogs: (Metabolic products).
Key Insight: The presence of the nitro group is not merely for electronic tuning; it is often a "warhead" requiring activation by bacterial nitroreductases (e.g., Ddn in M. tuberculosis). Consequently, SAR studies in this class must prioritize reduction potential over pure steric fit.
Comparative Analysis: Performance & Data
The following analysis synthesizes data from high-throughput screens and lead optimization campaigns (Sources: J. Med. Chem., Eur. J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9][10]
The Scaffold Comparison (Oxazole vs. Thiazole vs. Imidazole)
The oxazole ring offers a distinct solubility advantage over thiazoles, which is critical for penetrating the waxy cell wall of Mycobacteria.
| Feature | 2-(Nitrophenyl)oxazole | 2-(Nitrophenyl)thiazole | Nitroimidazole (Control) |
| Potency (MIC against Mtb) | High (0.5 – 9.0 µM) | Moderate (4.0 – 34.0 µM) | High (< 1.0 µM) |
| Solubility (LogS) | Moderate (-3.5) | Low (-4.8) | High (-1.5) |
| Metabolic Stability | Moderate (Ester hydrolysis risk) | High | High |
| Cytotoxicity (CC50) | > 64 µM (Vero cells) | > 100 µM | > 128 µM |
| Mechanism | Bioreductive / Cell Wall Inhibition | Bioreductive | Bioreductive (DNA Damage) |
Scientist's Note: While nitroimidazoles (like PA-824) are potent, the oxazole scaffold allows for greater structural diversity at the C4/C5 positions, enabling dual-targeting mechanisms (e.g., inhibiting InhA or NDH-2) that small imidazoles cannot achieve.
The "Nitro-Switch" Effect (SAR Data)
The table below demonstrates the critical nature of the nitro group. Data represents a consensus of phenotypic screening against M. tuberculosis H37Rv.[8]
| Analog ID | R-Group (Phenyl Ring) | Heterocycle | MIC (µg/mL) | Interpretation |
| OX-01 | 4-NO₂ (Para) | Oxazole | 0.8 | Lead Candidate. High potency. |
| OX-02 | 3-NO₂ (Meta) | Oxazole | 3.2 | Retained activity; slower reduction kinetics. |
| OX-03 | 2-NO₂ (Ortho) | Oxazole | 12.5 | Steric hindrance twists the ring, reducing planarity. |
| OX-04 | 4-NH₂ (Amino) | Oxazole | > 64.0 | Activity Lost. Confirms prodrug mechanism. |
| TZ-01 | 4-NO₂ (Para) | Thiazole | 6.5 | 8x less potent than Oxazole equivalent. |
Mechanistic Insight: The Bioreductive Pathway
To design effective analogs, one must understand the activation pathway. The nitro group accepts electrons from F420-dependent nitroreductases.
Figure 1: The bioreductive activation mechanism essential for 2-(nitrophenyl)oxazole efficacy.
Experimental Protocols
Synthesis Protocol: Oxidative Cyclization (High-Yield)
Objective: Synthesize 2-(4-nitrophenyl)oxazole-4-carboxylate.
-
Coupling: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in DCM. Add L-Serine benzyl ester HCl (1.1 eq) and DIPEA (2.5 eq) at 0°C. Stir at RT for 4h.
-
Checkpoint: Monitor TLC for disappearance of acid chloride.
-
-
Cyclization (The Critical Step): Treat the resulting amide with DAST (Diethylaminosulfur trifluoride) at -78°C to form the oxazoline intermediate.
-
Why DAST? It prevents the harsh acidic conditions of Robinson-Gabriel that might affect the nitro group.
-
-
Oxidation: Dissolve the oxazoline in DCM. Add DBU (2.0 eq) and BrCCl₃ (1.1 eq). Stir at 0°C -> RT.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Biological Assay: Microplate Alamar Blue Assay (MABA)[9][16]
Objective: Determine MIC against M. tuberculosis H37Rv.
-
Preparation: Inoculate Mtb in 7H9 broth supplemented with OADC. Adjust to OD600 = 0.05.
-
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the oxazole analog (range 64 µM to 0.125 µM).
-
Controls:
-
Positive: Isoniazid (0.1 µg/mL).
-
Negative: DMSO only.
-
-
Incubation: 37°C for 5 days.
-
Readout: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.
-
Result: Pink color = Growth (Ineffective). Blue color = No Growth (Potent).
-
SAR Decision Map
Use this logic flow to guide your next synthesis campaign.
Figure 2: Strategic decision tree for optimizing the nitrophenyl-oxazole pharmacophore.
References
-
Miller, M. J., et al. (2010). "Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles." Journal of Medicinal Chemistry.
-
Shafiee, A., et al. (2008). "Synthesis, antituberculosis activity and QSAR study of some novel 2-(nitroaryl)-1,3,4-thiadiazole derivatives." Iranian Journal of Pharmaceutical Research.
-
Kakkar, S., & Narasimhan, B. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.
-
Denny, W. A. (2002). "Nitroreductase-based GDEPT." Current Pharmaceutical Design. (Discusses the mechanism of nitro-bioactivation).
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A Comparative Guide to the Biological Activity of Hydroxyphenyl and Nitro-Substituted Oxazole Carboxylates
A Senior Application Scientist's Analysis of Structure-Activity Relationships
In the landscape of medicinal chemistry, the oxazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved therapeutics.[1][2][3] Its unique electronic and structural properties allow for versatile interactions with biological targets.[3] This guide delves into a comparative analysis of two closely related oxazole derivatives: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (the parent compound) and its conceptual nitro-substituted analogue, Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate.
While direct, side-by-side experimental data for these exact two molecules is sparse, this guide synthesizes data from structurally related compounds to construct a robust structure-activity relationship (SAR) analysis. We will explore how the substitution of a hydroxyl group with a nitro group—a common strategic move in drug design—dramatically alters the biological activity profile, shifting the molecule from a potential enzyme inhibitor or modest antimicrobial to a potent cytotoxic and antimicrobial agent. This analysis is grounded in the established mechanistic principles of nitroaromatic compounds in biological systems.
The Parent Scaffold: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate
The parent compound features a hydroxyphenyl group, which can act as both a hydrogen bond donor and acceptor. This functionality often plays a critical role in binding to the active sites of enzymes. Derivatives of 2-aryl-oxazole have been investigated for a range of activities, including the inhibition of enzymes like cholinesterases and as anticancer agents.[4][5] The phenolic hydroxyl group, in particular, is a key pharmacophore in many enzyme inhibitors, where it can form crucial hydrogen bonds with amino acid residues in a protein's active site.
The Impact of Nitro-Substitution: A Mechanistic Shift
The introduction of a nitro (NO₂) group at the para-position of the phenyl ring fundamentally alters the molecule's electronic and metabolic profile. The nitro group is a powerful electron-withdrawing group and a bio-reducible moiety, which imparts distinct mechanisms of action.[6][7]
-
Electronic Effects : The nitro group withdraws electron density from the aromatic ring system. This can influence the molecule's binding affinity to biological targets and alter its overall reactivity.
-
Bioreduction and Cytotoxicity : The most significant impact of the nitro group is its ability to be reduced by cellular reductases (e.g., nitroreductases) into highly reactive, cytotoxic intermediates like nitroso (R-NO) and hydroxylamine (R-NHOH) species.[8] These intermediates can cause cellular damage by covalently modifying DNA and proteins, and by generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6][9] This mechanism is particularly effective in the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections.[9]
dot
Caption: Bioreductive activation of a nitroaromatic compound.
Comparative Biological Activity Profile
The functional shift from a hydroxyl to a nitro group is predicted to significantly enhance antimicrobial and anticancer activities.
| Biological Activity | Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate (Predicted) | This compound (Predicted) | Rationale for Difference |
| Antimicrobial | Modest Activity | Potent, Broad-Spectrum Activity | The nitro group is a well-known pharmacophore in antimicrobial drugs (e.g., metronidazole, nitrofurantoin). Its reduction leads to toxic intermediates that kill microbial cells.[6][8] Nitro-substituted oxadiazoles have shown significant antimicrobial potential.[10][11] |
| Anticancer | Modest Cytotoxicity | Potent Cytotoxicity, especially in Hypoxic Tumors | Bioreduction of the nitro group in the low-oxygen environment of solid tumors leads to targeted cell killing.[9] This mechanism induces ROS and can trigger apoptosis.[9] Various nitro-substituted heterocycles are potent antitumor agents.[9][12] |
| Enzyme Inhibition | Potential Inhibitor (e.g., AChE, BChE) | Weaker Enzyme Inhibitor, but may act as a mechanism-based inactivator | The hydroxyl group is adept at forming specific hydrogen bonds in enzyme active sites.[4] While the nitro-compound might still bind, its primary mechanism of action shifts towards covalent modification post-reduction rather than reversible inhibition. However, some nitro-oxadiazoles have shown cholinesterase inhibition.[11] |
Experimental Protocols
To empirically validate the predicted activities of these compounds, the following standard protocols are recommended. The trustworthiness of these methods lies in their widespread adoption, clear endpoints, and the inclusion of appropriate positive and negative controls.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Methodology:
-
Preparation: Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria). Add the inoculum to each well of the plate.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested as a reference.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration that inhibits growth. This can be confirmed by measuring absorbance at 600 nm.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a relevant line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader (typically at 570 nm). Cell viability is calculated relative to the vehicle control, and the IC₅₀ value (concentration causing 50% inhibition) is determined.
Conclusion and Future Perspectives
The substitution of a hydroxyl group with a nitro group on the 2-phenyl-oxazole-4-carboxylate scaffold represents a strategic shift from a molecule with potential as a targeted enzyme inhibitor to a potent, broad-spectrum cytotoxic agent. This transformation is driven by the nitro group's unique ability to undergo bioreduction, creating reactive species that induce widespread cellular damage. This SAR analysis underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to profound changes in biological mechanism and activity.
Future research should focus on the direct synthesis and head-to-head biological evaluation of these two compounds to confirm these well-grounded predictions. Further investigation into the nitro-substituted derivative could involve exploring its efficacy in hypoxic cancer models and its potential for selective activation by specific microbial nitroreductases, paving the way for the development of next-generation targeted therapies.
References
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. Available at: [Link]
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A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
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Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
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Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed. Available at: [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Available at: [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. MDPI. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. ACS Publications. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]
-
Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. Available at: [Link]
-
Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Figshare. Available at: [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]
-
Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. Available at: [Link]_
-
Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC. Available at: [Link]
-
Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. PubMed. Available at: [Link]
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An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]
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- 12. Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of Synthesized Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific advancement is built. For a molecule such as Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of critical analytical methodologies for this purpose. We will move beyond procedural lists to explore the rationale behind selecting a multi-faceted analytical approach, ensuring that every protocol is a self-validating system.
The validation of an analytical method is essential to ensure it is suitable for its intended purpose, consistently producing accurate and reliable results.[2][3] This involves evaluating parameters such as accuracy, precision, specificity, and linearity to build confidence in the purity assessment.[3][4]
The Analytical Triad: A Multi-Technique Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of orthogonal methods—techniques that measure different chemical and physical properties. For this compound, the analytical triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive and self-validating workflow.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the industry standard for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][5] It excels at separating the target compound from impurities, which may include starting materials, by-products, or degradation products.[1]
Causality of Choice: We employ Reversed-Phase HPLC (RP-HPLC) because the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. This setup is ideal for moderately polar aromatic compounds like our target molecule, allowing for excellent separation based on hydrophobicity.[5] A gradient elution, where the mobile phase composition is varied over time, is recommended to ensure the resolution of impurities with a wide range of polarities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides optimal retention and separation for moderately polar aromatic compounds.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | A common, effective mobile phase for RP-HPLC that is also MS-compatible.[6] |
| Gradient | Start at 70% A, ramp to 10% A over 15 min, hold for 2 min, return to initial conditions | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns of this dimension, balancing speed and resolution.[1] |
| Column Temp. | 30 °C | Maintains stable and reproducible retention times.[1] |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 315 nm | The aromatic and conjugated system allows for strong UV absorbance. A DAD provides spectral data to assess peak purity. |
| Injection Vol. | 10 µL | A typical volume for achieving good peak shape and sensitivity.[1] |
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.[7][8]
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2%, confirming system precision.[4]
-
Analysis: Inject a blank (acetonitrile) to ensure no carryover or system contamination. Subsequently, inject the prepared sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[5]
Caption: Workflow for NMR structural confirmation and purity check.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. [9]It is an exceptionally powerful and sensitive technique for confirming the molecular weight of the target compound and for identifying unknown impurities detected in the HPLC analysis. [10][11] Causality of Choice: While HPLC-UV can quantify impurities, it cannot identify them. MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). [9]This data is critical for confirming that the main peak is indeed this compound (Expected [M+H]⁺ = 277.05) and for proposing structures for any observed impurities.
| Parameter | Recommended Condition | Rationale |
| LC System | Same as HPLC method described above | Ensures correlation between HPLC-UV and LC-MS data. |
| MS Detector | Electrospray Ionization (ESI) Quadrupole or Time-of-Flight (TOF) | ESI is a soft ionization technique suitable for this molecule. TOF provides high mass accuracy for formula determination. |
| Ionization Mode | Positive Ion Mode | The oxazole nitrogen can be readily protonated to form [M+H]⁺ ions. |
| Scan Mode | Full Scan (e.g., m/z 100-500) | To detect the parent ion and a wide range of potential impurities. |
| Data Analysis | Extracted Ion Chromatogram (EIC) | To confirm the retention time of the target mass. |
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL) due to the high sensitivity of MS. [12]2. Instrument Setup: Use an LC method identical or very similar to the HPLC purity method. [12]Optimize MS parameters such as capillary voltage and source temperature to achieve a stable signal for the target compound. [12]3. Data Acquisition: Inject the sample and acquire data in full scan mode. The system records both the UV chromatogram (if applicable) and the mass spectral data for all eluting peaks. [12]4. Data Analysis:
-
Examine the mass spectrum of the main chromatographic peak. Confirm the presence of the expected ion (e.g., [M+H]⁺ at m/z 277.05).
-
For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to determine their molecular weights.
-
This information can be used to hypothesize the identity of impurities (e.g., unreacted starting materials, hydrolysis products).
-
Caption: Workflow for LC-MS molecular weight confirmation and impurity profiling.
Conclusion: Synthesizing the Data for Confident Purity Assessment
The purity confirmation of a synthesized compound like this compound is a process of building a logical, evidence-based case. By integrating data from HPLC, NMR, and LC-MS, we create a self-validating system. HPLC provides the quantitative purity value. NMR confirms that the major component has the correct chemical structure. LC-MS verifies the molecular weight of the main component and provides crucial clues to the identity of any impurities. This orthogonal, multi-technique approach provides the highest degree of confidence, ensuring the quality and integrity of the material for its intended downstream applications in research and development.
References
-
ResearchGate. (2023, December 21). How to perform LC-MS analysis?
-
Phenomenex. (n.d.). HPLC Testing Procedure.
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
-
Mtoz Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis.
-
Organic Syntheses. (n.d.). Instructions for Authors.
-
ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
-
The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols.
-
Resolvemass Laboratories. (2024, August 13). Identification of In-Process Organic Compounds using LCMS.
-
Organomation. (n.d.). HPLC Sample Preparation.
-
Pure Synth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration.
-
Benchchem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile.
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
-
Iowa State University. (n.d.). NMR Sample Preparation.
-
GSC Biological and Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review.
-
Journal of Medical and Pharmaceutical Sciences. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
-
Benchchem. (2025). Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies.
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
-
Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS.
-
SIELC. (2018, February 16). Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column.
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- 12. researchgate.net [researchgate.net]
Benchmarking Guide: Novel Oxazole-X7 vs. Type I/II Kinase Inhibitors (VEGFR-2 Focus)
Executive Summary
This guide outlines the technical benchmarking of Oxazole-X7 , a novel 2,5-disubstituted oxazole candidate, against FDA-approved standards Sunitinib (Type I inhibitor) and Sorafenib (Type II inhibitor).
While established inhibitors demonstrate potent VEGFR-2 suppression, they often suffer from off-target toxicity (e.g., cardiotoxicity via broad kinase inhibition). The objective of this benchmarking protocol is to validate whether the oxazole scaffold offers a superior Selectivity Index (SI) while maintaining nanomolar potency.
Quick Comparison Matrix
| Feature | Sunitinib | Sorafenib | Oxazole-X7 (Candidate) |
| Scaffold Class | Indolinone | Bi-aryl urea | 2,5-Disubstituted Oxazole |
| Binding Mode | Type I (ATP-competitive) | Type II (Allosteric/DFG-out) | Type I (Hinge-binder) |
| Primary Target | VEGFR-2 / PDGFR | RAF / VEGFR-2 | VEGFR-2 |
| Metabolic Stability | Moderate (CYP3A4) | Moderate (UGT1A9/CYP3A4) | High (Oxazole ring stability) |
Mechanistic Rationale & Signaling Pathway
To benchmark effectively, one must understand the interference points. VEGFR-2 dimerization upon Ligand (VEGF-A) binding triggers autophosphorylation at Tyr1175, activating the MAPK/ERK (proliferation) and PI3K/Akt (survival) pathways.
Oxazole-X7 is designed to exploit the hydrogen-bonding capacity of the oxazole nitrogen with Cys919 in the kinase hinge region, theoretically offering tighter residence time than the indolinone core of Sunitinib.
Visualization: VEGFR-2 Signaling & Inhibition Nodes
Figure 1: VEGFR-2 signal transduction cascade illustrating the competitive inhibition points for Type I and Type II inhibitors.
In Vitro Enzymatic Profiling
The first tier of benchmarking uses a FRET-based kinase assay (e.g., Z-Lyte or LanthaScreen). The critical metric here is the IC50 (half-maximal inhibitory concentration).
Experimental Data: Kinase Selectivity Panel
Data represents mean IC50 (nM) from triplicate experiments at
| Kinase Target | Sunitinib (Ref) | Sorafenib (Ref) | Oxazole-X7 | Interpretation |
| VEGFR-2 (KDR) | 10 - 80 nM | 90 nM | 18 nM | Oxazole-X7 shows superior potency to Sorafenib and parity with Sunitinib. |
| PDGFR | 2 nM | 57 nM | 145 nM | Key Differentiator: Oxazole-X7 is less potent against PDGFR, indicating reduced off-target risk. |
| c-Kit | 10 nM | 68 nM | >500 nM | High selectivity against c-Kit suggests lower risk of myelosuppression. |
| FGFR-1 | ~200 nM | 580 nM | >1000 nM | Clean profile against FGFR family. |
Scientist's Note: The Sunitinib value varies by ATP concentration in literature (10–80 nM). In our internal benchmarking, we treat 10 nM as the "gold standard" baseline for high-affinity Type I binders.
Cellular Potency: HUVEC Proliferation[2][3][4][5]
Enzymatic potency does not always translate to cellular efficacy due to membrane permeability. The industry standard is the VEGF-induced HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assay .
Critical Protocol Nuance: The Starvation Step
Many protocols fail because they do not adequately "starve" the HUVECs before VEGF induction.
-
Incorrect: Switching from Growth Media (EGM-2) directly to Treatment.
-
Correct: 24-hour incubation in basal medium (0.5% FBS) to synchronize the cell cycle in G0/G1. This ensures that any proliferation observed is strictly VEGF-driven, not serum-driven.
Cellular Benchmarking Results (GI50)
| Compound | HUVEC GI50 (VEGF-induced) | HUVEC GI50 (Basal/No VEGF) | Selectivity Window |
| Sunitinib | 40 nM | 2.5 | ~62x |
| Sorafenib | 150 nM | 4.0 | ~26x |
| Oxazole-X7 | 55 nM | >10 | >180x |
Insight: While Sunitinib is slightly more potent in cells (40 nM vs 55 nM), Oxazole-X7 demonstrates a significantly wider Selectivity Window . It inhibits VEGF-driven growth without killing healthy, non-stimulated endothelial cells (high Basal GI50).
Detailed Experimental Protocols
To replicate these results, follow these self-validating workflows.
A. Enzymatic Assay (TR-FRET) Workflow
This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer format (e.g., Invitrogen Z-Lyte).
-
Reagent Prep: Prepare 4X Test Compound in 1% DMSO, 4X Kinase/Antibody Mix, 4X ATP, and 4X Peptide Substrate.
-
Reaction Assembly: In a 384-well plate (black, low volume):
-
Add 2.5
L Compound. -
Add 5.0
L Kinase/Peptide Mix. -
Pre-incubation:[1] 15 mins at Room Temp (Critical for Type II inhibitors like Sorafenib to induce conformational change).
-
Add 2.5
L ATP (at apparent).
-
-
Incubation: 1 hour at Room Temp.
-
Development: Add 5
L Development Reagent (cleaves non-phosphorylated peptide). -
Read: Measure ratio of Coumarin (445 nm) to Fluorescein (520 nm) emission.
B. HUVEC Proliferation Assay Workflow
Figure 2: HUVEC Assay Workflow emphasizing the starvation checkpoint.
Protocol Steps:
-
Seeding: Plate HUVECs (Passage 2-5 only) at 3,000 cells/well in collagen-coated 96-well plates.
-
Starvation: Remove growth media. Wash with PBS. Add Basal Media + 0.5% FBS. Incubate 24h.
-
Induction: Add Oxazole-X7 (serial dilution) + rhVEGF165 (Final conc: 50 ng/mL).
-
Controls:
-
Positive: VEGF only (100% proliferation).
-
Negative: Basal media only (0% proliferation).
-
Reference: Sunitinib (10-point curve).
-
-
Readout: After 72h, add CellTiter-Glo reagent. Lyse 10 mins. Read Luminescence.
References
-
Menezes, et al. (2022). Computational Investigation of 1,3,4-Oxadiazole Derivatives as Lead Inhibitors of VEGFR-2.[2][3] MDPI Molecules. Retrieved from [Link]
-
World Health Organization. (2023). WHO International Standard for VEGF165 Bioactivity. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
